molecular formula C10H21NO B13549107 (Cyclohexylmethyl)(2-methoxyethyl)amine

(Cyclohexylmethyl)(2-methoxyethyl)amine

Cat. No.: B13549107
M. Wt: 171.28 g/mol
InChI Key: MKNLLYMCSPXYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclohexylmethyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C10H21NO. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a cyclohexylmethyl group and a 2-methoxyethyl group attached to an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)(2-methoxyethyl)amine typically involves the reaction of cyclohexylmethylamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(2-methoxyethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new amine derivatives.

Scientific Research Applications

(Cyclohexylmethyl)(2-methoxyethyl)amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: Similar in structure but lacks the 2-methoxyethyl group.

    2-Methoxyethylamine: Contains the 2-methoxyethyl group but lacks the cyclohexylmethyl group.

    N-Methylcyclohexylamine: Similar but with a methyl group instead of the 2-methoxyethyl group.

Uniqueness

(Cyclohexylmethyl)(2-methoxyethyl)amine is unique due to the presence of both the cyclohexylmethyl and 2-methoxyethyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows the compound to participate in a variety of chemical reactions and makes it valuable in diverse applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-methoxyethanamine

InChI

InChI=1S/C10H21NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h10-11H,2-9H2,1H3

InChI Key

MKNLLYMCSPXYQB-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.